molecular formula C10H10BrNO4S2 B2824211 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide CAS No. 1396854-43-5

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Cat. No.: B2824211
CAS No.: 1396854-43-5
M. Wt: 352.22
InChI Key: NRQMWHHIDPQYAZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide (CAS 1396854-43-5) is a high-purity synthetic organic compound supplied for research applications. This brominated thiophene sulfonamide features a furan-3-yl ethanol substituent, presenting a multifaceted structure for chemical and pharmaceutical exploration. With a molecular formula of C10H10BrNO4S2 and a molecular weight of 352.22 g/mol, this compound is characterized by key identifiers including PubChem CID 5405783 and the supplier code VU0544630-1 . This compound is part of a class of 5-bromo-thiophene-2-sulfonamides that have demonstrated significant potential in antimicrobial research. Related structural analogs have shown potent in vitro efficacy against challenging multidrug-resistant bacterial pathogens, including New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. One closely related compound exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL, highlighting the promise of this chemical scaffold in addressing antibiotic resistance . The mechanism of action for sulfonamide derivatives typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exerting a bacteriostatic effect . Researchers can utilize this compound as a versatile chemical building block. The presence of the bromine atom on the thiophene ring makes it a suitable substrate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . It is offered in various quantities to suit different research scales . Intended Use: This product is supplied for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S2/c11-9-1-2-10(17-9)18(14,15)12-5-8(13)7-3-4-16-6-7/h1-4,6,8,12-13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQMWHHIDPQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and furan intermediatesThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity, particularly against resistant strains of Klebsiella pneumoniae that produce New Delhi Metallo-β-lactamase (NDM-1).

Table 1: Antibacterial Activity of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Klebsiella pneumoniae ST147 (NDM-1)0.390.78

The minimum inhibitory concentration (MIC) indicates potent antibacterial properties, essential for developing new antibiotics in response to rising antibiotic resistance.

Enzyme Inhibition

The compound has shown promise as an inhibitor of human carbonic anhydrase II, an enzyme critical for various physiological processes including acid-base balance and respiration. Its nanomolar-level potency suggests potential applications in treating conditions related to carbonic anhydrase dysfunction.

Study on Antibacterial Activity

A study focused on the efficacy of various thiophene-based sulfonamides, including this compound, revealed effective inhibition of multi-drug resistant bacterial strains. The research highlighted the urgent need for new antibiotics due to increasing antibiotic resistance.

Inhibition of Carbonic Anhydrase

Research investigating the inhibition of carbonic anhydrase by furan and thiophene derivatives found that this compound exhibited significant inhibitory effects. This suggests its potential use in ocular therapies aimed at reducing intraocular pressure.

Chemical Reactions Analysis

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions:

Types of Reactions

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the sulfonamide group to an amine.
  • Substitution : The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
  • Substitution : Nucleophilic substitution may require bases like potassium carbonate and solvents like dimethylformamide.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and thiophene rings provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity: The target compound’s furan-hydroxyethyl group distinguishes it from analogs with simple alkyl chains (e.g., propyl), cyclohexanone derivatives, or aryl/heteroaryl groups. The hydroxyethyl moiety may enhance solubility and hydrogen-bonding interactions compared to hydrophobic substituents .
  • Synthesis Efficiency : Suzuki-Miyaura coupling (used for aryl derivatives) and hypervalent iodine catalysis (for 3-oxocyclohexyl derivatives) achieve higher yields (50–85%) compared to alkylation methods, where yields are often unreported .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to alkyl or aryl analogs. For example, 5-bromo-N-propylthiophene-2-sulfonamide is more lipophilic (logP ~2.5) than the target compound (estimated logP ~1.8) .
  • Thermal Stability: Cyclohexanone-containing derivatives (e.g., compound 9 from ) exhibit higher melting points (~180°C) due to crystalline packing, whereas the target compound’s flexible hydroxyethyl-furan group may reduce thermal stability .

Biological Activity

5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H10BrNO4S
  • Molecular Weight : 352.2 g/mol
  • CAS Number : 141811-49-6

Synthesis

The compound is synthesized through a reaction involving 5-bromothiophene-2-sulfonamide and furan derivatives. The synthesis process has been optimized to yield high purity and efficiency, allowing for extensive biological testing.

Antimicrobial Efficacy

Recent studies have demonstrated that 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide exhibits significant antibacterial activity, particularly against resistant strains of Klebsiella pneumoniae that produce New Delhi Metallo-β-lactamase (NDM-1). The minimum inhibitory concentration (MIC) for the compound was found to be as low as 0.39 μg/mL, indicating potent antibacterial properties .

Table 1: Antibacterial Activity of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Klebsiella pneumoniae ST147 (NDM-1)0.390.78

This compound's mechanism of action involves binding to specific bacterial proteins, which was elucidated through in-silico docking studies showing hydrogen bonding and hydrophobic interactions with the target protein (PDB ID: 5N5I) .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has shown promise as an inhibitor of human carbonic anhydrase II, an enzyme critical for various physiological processes including acid-base balance and respiration. Its nanomolar-level potency suggests potential applications in treating conditions related to carbonic anhydrase dysfunction .

Case Studies

  • Study on Antibacterial Activity :
    A study focused on the efficacy of various thiophene-based sulfonamides, including 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide, revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains. The research highlighted the need for new antibiotics in response to rising antibiotic resistance.
  • Inhibition of Carbonic Anhydrase :
    Research investigating the inhibition of carbonic anhydrase by furan and thiophene derivatives found that this compound exhibited significant inhibitory effects, suggesting its potential use in ocular therapies aimed at reducing intraocular pressure .

Q & A

Q. Critical Parameters :

ParameterImpact on Yield
Solvent (THF vs. DMF)THF improves solubility of intermediates; DMF may accelerate coupling .
Catalyst (Pd-based)Reduces reaction time by 50% compared to thermal methods .
TemperatureExcess heat (>80°C) degrades furan rings; controlled heating preserves functionality .

Basic Question: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:
    • Thiophene protons: δ 7.2–7.5 ppm (doublets for bromine deshielding) .
    • Furan protons: δ 6.3–6.7 ppm (multiplet for 3-substitution) .
    • Hydroxyethyl group: Broad singlet at δ 2.8–3.1 ppm (exchangeable with D₂O) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 403.98 Da) ensures purity .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding sulfonamide orientation and hydrogen-bonding interactions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from differences in assay conditions or target specificity. Strategies include:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., carbonic anhydrase) with cell-based viability assays (e.g., U87MG glioma cells) to validate target engagement .
  • Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity (KD values) and rule off-target effects .
  • Computational Docking : Model interactions with proteins (e.g., sulfonamide binding to zinc in metalloenzymes) to explain activity variations across studies .

Q. Example Workflow :

In vitro assay : Test compound at pH 7.4 vs. 6.5 (tumor microenvironment).

Dose-response curves : Compare IC₅₀ values under varying redox conditions.

Molecular dynamics : Simulate conformational flexibility of the hydroxyethyl group, which may alter binding .

Advanced Question: What strategies optimize regioselectivity in derivatizing the thiophene ring?

Methodological Answer:
Regioselectivity challenges arise due to competing bromine and sulfonamide electronic effects. Solutions include:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate thiophene C-3, enabling selective functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids target C-5 (bromine-free position), achieving >80% selectivity with Pd(OAc)₂/XPhos .
  • Protecting Groups : Temporarily mask the sulfonamide with Boc anhydride to prevent undesired side reactions during furan coupling .

Q. Case Study :

ReactionConditionsSelectivity (%)
Suzuki Coupling (C-5)Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C85
Electrophilic Aromatic Substitution (C-3)HNO₃/H₂SO₄, 0°C72

Basic Question: How does the compound’s 3D conformation influence its biological interactions?

Methodological Answer:
The hydroxyethyl group adopts a gauche conformation, positioning the furan and thiophene rings for π-π stacking with aromatic residues in enzymes. Key findings:

  • X-ray Data : Sulfonamide oxygen forms hydrogen bonds with His94 in carbonic anhydrase IX (bond length: 2.8 Å) .
  • Molecular Dynamics : Rotational freedom of the hydroxyethyl group (~120° dihedral angle) allows adaptation to hydrophobic pockets .

Advanced Question: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:1) to separate sulfonamide derivatives .
  • Recrystallization : Ethanol/water (4:1) yields high-purity crystals (mp 148–150°C) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomers, if present .

Advanced Question: How can computational modeling guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • Metabolite Prediction : Use CYP450 docking (e.g., CYP3A4) to identify vulnerable sites (e.g., furan oxidation).
  • Bioisosteric Replacement : Replace the furan with a thiazole (similar electronics, higher oxidation resistance) .
  • LogP Optimization : Introduce polar groups (e.g., -CF₃) to reduce hepatic clearance, predicted via QSAR models .

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